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molecular formula C9H17NO2 B8689997 1-(4-(Hydroxymethyl)piperidin-1-yl)propan-1-one

1-(4-(Hydroxymethyl)piperidin-1-yl)propan-1-one

Cat. No. B8689997
M. Wt: 171.24 g/mol
InChI Key: GVCCDMFPKLRMJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09000054B2

Procedure details

Prepared as in Example 24a from propionyl chloride and piperidin-4-ylmethanol as a colorless oil (40%). MS 172 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:4])[CH2:2][CH3:3].[NH:6]1[CH2:11][CH2:10][CH:9]([CH2:12][OH:13])[CH2:8][CH2:7]1>>[OH:13][CH2:12][CH:9]1[CH2:10][CH2:11][N:6]([C:1](=[O:4])[CH2:2][CH3:3])[CH2:7][CH2:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCC(CC1)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OCC1CCN(CC1)C(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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